molecular formula C13H17N5OS B2509387 (4-methyl-1,2,3-thiadiazol-5-yl)(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone CAS No. 2309556-44-1

(4-methyl-1,2,3-thiadiazol-5-yl)(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone

Cat. No. B2509387
CAS RN: 2309556-44-1
M. Wt: 291.37
InChI Key: GNYORKCOJHPVGM-UHFFFAOYSA-N
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Description

The compound "(4-methyl-1,2,3-thiadiazol-5-yl)(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone" is a chemical entity that appears to be related to a class of compounds with potential pharmacological properties. The related compounds have been synthesized and evaluated for their central nervous system depressant activity, anticonvulsant properties, and low acute toxicity. Some of these compounds have also shown potential antipsychotic effects .

Synthesis Analysis

The synthesis of related compounds involves the creation of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, which have been found to possess central nervous system depressant activity and potential anticonvulsant properties . Another related compound, 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione, was synthesized through the reaction of 4-methyl-1,2,3-thiadiazole-5-carbaldehyde with 4-methoxyacetophenone . These synthetic routes provide a basis for the synthesis of the compound , suggesting that similar methods could be employed.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and single-crystal X-ray diffraction studies. For instance, the structure of a related compound was confirmed by X-ray diffraction, revealing a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom . Similarly, the crystal structure of another compound showed that the 1,2,3-thiadiazol ring is nearly vertical with both phenyl rings, and the molecule exhibits intermolecular weak hydrogen bonds and π-π stacking interactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds typically include substitution reactions and the formation of methanone derivatives. For example, the synthesis of a related compound involved a substitution reaction with 2,5-Dichloro-benzenesulfonylchloride . The reactivity of the thiadiazol ring in these compounds suggests that similar reactions could be used to synthesize the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using different analytical techniques. The thermal properties of one such compound were investigated using thermogravimetric analysis, which showed stability in a specific temperature range . The electronic properties, such as the HOMO-LUMO energy gap, were evaluated using density functional theory calculations, providing insights into the reactivity and stability of the molecules . The presence of intermolecular interactions, such as hydrogen bonds and π-π stacking, contributes to the stability of the crystal structures .

Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to (4-methyl-1,2,3-thiadiazol-5-yl)(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone have been synthesized and evaluated for their antimicrobial activities. For instance, studies have shown that certain derivatives display potent antimicrobial effects against a variety of pathogenic strains, suggesting their potential use in combating microbial resistance to pharmaceutical drugs. The data from molecular docking studies further support the promising application of these compounds in antimicrobial therapies (Katariya, Dushyanth R. Vennapu, & S. Shah, 2021).

Anticancer Activity

Research into the anticancer properties of compounds with a similar structure has revealed significant potential. For example, certain synthesized derivatives have been tested for their anticancer activity against a panel of 60 cancer cell lines, with some compounds demonstrating high potency. This suggests the applicability of these compounds in anticancer research, particularly in the development of new therapeutic agents targeting specific cancer types (Katariya, Dushyanth R. Vennapu, & S. Shah, 2021).

Antiviral Activity

The search for new antiviral agents has also included compounds similar to this compound. Some derivatives have been synthesized and evaluated for their antiviral activities, with promising results against various viral pathogens. This highlights the potential of such compounds in the development of novel antiviral therapies (Jilloju, Persoons, Kurapati, Schols, de Jonghe, Daelemans, & Vedula, 2021).

Biochemical Analysis

Biochemical Properties

(4-methyl-1,2,3-thiadiazol-5-yl)(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone plays a significant role in various biochemical reactions. This compound interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiadiazole derivatives, including this compound, have been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH and ion balance in cells . Additionally, this compound may interact with proteins involved in DNA replication and repair, potentially disrupting these processes and leading to cytotoxic effects .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiadiazole derivatives can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to programmed cell death. Furthermore, this compound may affect cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux and energy production within cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the thiadiazole ring in this compound can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, inhibiting their activity . Additionally, this compound may interact with transcription factors, modulating their ability to bind to DNA and regulate gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that thiadiazole derivatives can undergo hydrolysis and oxidation, leading to the formation of degradation products with different biological activities . Long-term exposure to this compound may result in sustained inhibition of metabolic enzymes and prolonged disruption of cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anticancer activity, by selectively targeting cancer cells and inducing apoptosis . At high doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may further interact with cellular biomolecules . Additionally, this compound may affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, altering the levels of metabolites and energy production within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion transporters and multidrug resistance proteins . Once inside the cell, this compound may bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can interact with mitochondrial enzymes and disrupt energy production . Additionally, this compound may accumulate in the nucleus, affecting DNA replication and gene expression .

properties

IUPAC Name

[3-(1-methylpyrazol-4-yl)piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5OS/c1-9-12(20-16-15-9)13(19)18-5-3-4-10(8-18)11-6-14-17(2)7-11/h6-7,10H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYORKCOJHPVGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCCC(C2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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